![molecular formula C30H40Cl2FN3O2 B14796555 [(2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride](/img/structure/B14796555.png)
[(2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NNC 55-0396 dihydrochloride is a highly selective T-type calcium channel blocker. It is a synthetic and biologically active compound used primarily in scientific research. This compound is known for its ability to inhibit T-type calcium channels, specifically the CaV3.2 channels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NNC 55-0396 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the cyclization of a precursor molecule to form the naphthalenyl cyclopropanecarboxylate core.
Functional group introduction:
Final assembly: The final product is obtained by combining the core structure with the functional groups under specific reaction conditions, including controlled temperature and pH
Industrial Production Methods
Industrial production of NNC 55-0396 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch processing: Large quantities of the precursor molecules are processed in batches to ensure consistency and purity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity levels
Analyse Des Réactions Chimiques
Types of Reactions
NNC 55-0396 dihydrochloride undergoes various chemical reactions, including:
Substitution reactions:
Oxidation and reduction: These reactions are used to modify the oxidation state of the compound during synthesis
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis include cyclopropanecarboxylic acid, benzimidazole, and fluoro compounds.
Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained
Major Products
The major product formed from these reactions is NNC 55-0396 dihydrochloride, which is obtained in high purity through purification techniques .
Applications De Recherche Scientifique
NNC 55-0396 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a selective T-type calcium channel blocker in various chemical studies.
Biology: Employed in studies involving calcium signaling and ion channel research.
Medicine: Investigated for its potential therapeutic applications in conditions such as cancer and neurological disorders.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mécanisme D'action
NNC 55-0396 dihydrochloride exerts its effects by inhibiting T-type calcium channels, specifically the CaV3.2 channels. This inhibition leads to a decrease in calcium influx, which affects various cellular processes such as cell proliferation and apoptosis. The compound also suppresses hypoxia-inducible factor-1α (HIF-1α) signal transduction, which is important for tumor cell survival and angiogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mibefradil: A calcium channel antagonist that inhibits both T-type and high-voltage-activated calcium channels.
NNC 55-0396 hydrate: A hydrate form of NNC 55-0396 dihydrochloride with similar properties
Uniqueness
NNC 55-0396 dihydrochloride is unique due to its high selectivity for T-type calcium channels and its ability to inhibit HIF-1α signal transduction, making it a valuable compound for research in cancer and other diseases .
Propriétés
Formule moléculaire |
C30H40Cl2FN3O2 |
|---|---|
Poids moléculaire |
564.6 g/mol |
Nom IUPAC |
[(2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride |
InChI |
InChI=1S/C30H38FN3O2.2ClH/c1-20(2)28-24-13-12-23(31)19-22(24)14-15-30(28,36-29(35)21-10-11-21)16-18-34(3)17-6-9-27-32-25-7-4-5-8-26(25)33-27;;/h4-5,7-8,12-13,19-21,28H,6,9-11,14-18H2,1-3H3,(H,32,33);2*1H/t28?,30-;;/m0../s1 |
Clé InChI |
BCCQNBXHUMKLFW-TYTAECQYSA-N |
SMILES isomérique |
CC(C)C1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl |
SMILES canonique |
CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


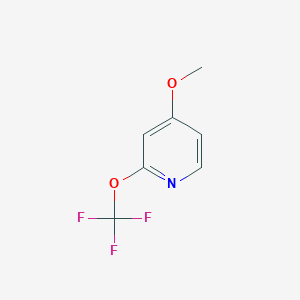
![3-[2-(difluoromethoxy)phenyl]-12-(6-methoxypyridin-3-yl)-1,4,8,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B14796488.png)
![Methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14796493.png)
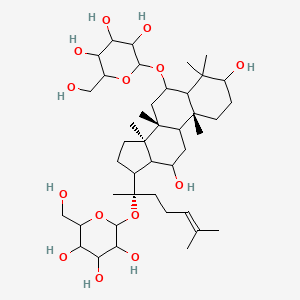
![6-[(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14796504.png)
![6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14796512.png)
![3-amino-2-benzoyl-6-oxo-5H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14796513.png)
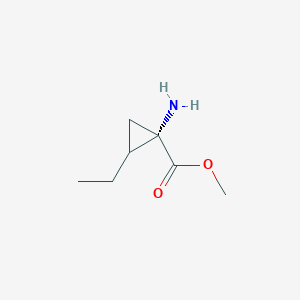
![2-[4-[(2R)-2-(2-Phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-1H-benzimidazole](/img/structure/B14796524.png)
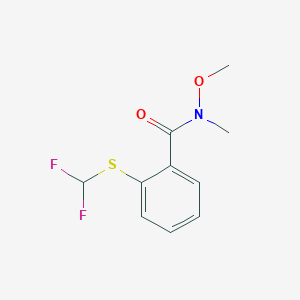
![tert-butyl N-[1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B14796543.png)
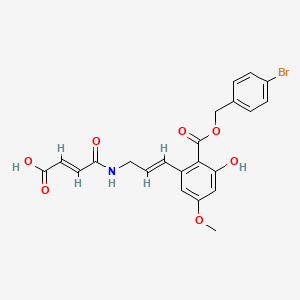
![Tert-butyl 2-[(4-methylphenyl)sulfonyloxymethyl]-2,3-dihydroindole-1-carboxylate](/img/structure/B14796548.png)
![tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate](/img/structure/B14796549.png)
